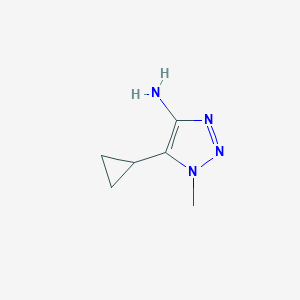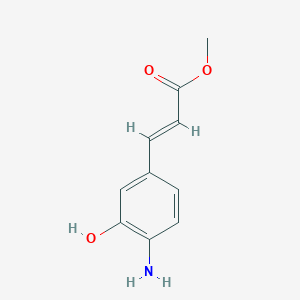![molecular formula C6H2BrF3N4 B12337495 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-67-2](/img/structure/B12337495.png)
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-b][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is an I2-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions often involve the use of iodine as a catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
The mechanism by which 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached.
Imidazo[2,1-b][1,3]thiazines: These compounds have a sulfur atom in place of the nitrogen atom in the triazine ring, leading to different chemical and biological properties.
Uniqueness
3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is unique due to the presence of both a bromine atom and a trifluoromethyl group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Propiedades
Número CAS |
425378-67-2 |
|---|---|
Fórmula molecular |
C6H2BrF3N4 |
Peso molecular |
267.01 g/mol |
Nombre IUPAC |
3-bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrF3N4/c7-4-2-12-14-3(6(8,9)10)1-11-5(14)13-4/h1-2H |
Clave InChI |
SETQRHHAUHTGHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)N=C(C=N2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)


![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)

![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
